Malonic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15159-48-5 |
|---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
oxetane-2,4-dione |
InChI |
InChI=1S/C3H2O3/c4-2-1-3(5)6-2/h1H2 |
InChI Key |
KKHUSADXXDNRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Malonic Anhydrides
Ozonolysis-Based Approaches
Ozonolysis has proven to be a pivotal technique in the synthesis of monomeric malonic anhydrides, surmounting the challenges posed by the compound's inherent instability. researchgate.netacs.orgnih.gov This method leverages the cleavage of specific double bonds to construct the strained four-membered ring of the anhydride (B1165640).
Ozonolysis of Ketene (B1206846) Dimers
A breakthrough in the synthesis of malonic anhydride was the ozonolysis of ketene dimers. acs.orgnih.govacs.org This approach finally provided a viable route to the elusive monomeric cyclic anhydride after numerous unsuccessful attempts by various laboratories. acs.orgnih.govacs.org
The reaction involves passing ozone through a solution of a ketene dimer, such as diketene (B1670635), in an inert solvent like methylene (B1212753) chloride at very low temperatures, typically around -78°C. acs.orggoogle.com This process leads to the formation of this compound with high, near-quantitative yields. google.com The successful synthesis was confirmed by spectroscopic data, including a characteristic strong doublet in the infrared spectrum and distinct signals in the proton and carbon-13 nuclear magnetic resonance spectra. acs.org
This method is not limited to the parent this compound; substituted ketene dimers can be used to produce substituted malonic anhydrides. google.com For instance, the ozonolysis of 3-hydroxy-2,2,4-trimethyl-3-pentenoic acid β-lactone yields dimethylthis compound. google.com The general reaction is represented by the equation below:
Reaction Scheme for Ozonolysis of a Ketene Dimer
R2C=C(O)OC(=CR2) → R2C(COO)2CO
(where R can be H or an alkyl group)
Ozonolysis of Diketene in the Presence of Carbonyl Compounds
The ozonolysis of diketene can be performed in the presence of carbonyl compounds. google.com The ozonolysis of diketene in an inert solvent initially produces this compound and formaldehyde (B43269) peroxide, which exists as its oligomers. google.com The presence of other carbonyl compounds can influence the subsequent reactions of the peroxide intermediates. The ozonolysis reaction itself is generally carried out at reduced temperatures to ensure the stability of the resulting anhydride. google.com
Synthesis of Substituted this compound Analogues
The synthesis of substituted malonic anhydrides can be achieved through several methods. As mentioned, the ozonolysis of substituted ketene dimers is a direct route. google.com
Another established method involves the dehydration of dialkylmalonic acids using trifluoroacetic anhydride. The reaction proceeds through the formation of a mixed trifluoroacetic anhydride intermediate. The addition of pyridine (B92270) to this intermediate leads to the near-quantitative formation of the desired substituted this compound. researchgate.net This method is particularly effective for preparing ketenes through the pyrolysis of the resulting substituted anhydrides. researchgate.net
The thermal stability of these substituted anhydrides varies with the substitution pattern. Kinetic studies have shown that dimethylthis compound is slightly more stable than the parent this compound, while methylthis compound is the least stable and decomposes most rapidly. researchgate.netacs.orgnih.gov
Novel Synthetic Routes and Precursor Chemistry
While ozonolysis remains a primary method, research into novel synthetic pathways and precursor chemistry continues. It is important to note that the direct dehydration of malonic acid itself does not yield this compound. Instead, this reaction, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), results in the formation of carbon suboxide (C₃O₂). wikipedia.orglibretexts.orgvaia.com
The chemistry of maleic anhydride, a related dicarboxylic anhydride, provides insights into potential synthetic strategies for derivatives. For instance, various N-substituted maleimides, which are analogues of substituted malonic anhydrides, are synthesized from maleic anhydride. ucl.ac.betandfonline.comnih.gov These syntheses often involve the reaction of maleic anhydride with a primary amine to form a maleanilic acid intermediate, followed by cyclization. tandfonline.com While structurally different, the principles of forming cyclic imides from dicarboxylic anhydrides are relevant to the broader field.
Recent developments in green chemistry have focused on producing key chemical building blocks from renewable resources. Routes starting from biomass-derived furfural (B47365) have been developed to synthesize maleic anhydride, which serves as a precursor to a wide range of chemicals. d-nb.info
The table below summarizes the key synthetic approaches discussed:
| Method | Precursor(s) | Key Reagents/Conditions | Product(s) | Reference(s) |
| Ozonolysis of Ketene Dimers | Diketene | Ozone (O₃), Methylene Chloride, -78°C | This compound | google.com, acs.org |
| Ozonolysis of Substituted Ketene Dimers | 3-hydroxy-2,2,4-trimethyl-3-pentenoic acid β-lactone | Ozone (O₃), Inert Solvent | Dimethylthis compound | google.com |
| Dehydration of Dialkylmalonic Acids | Dialkylmalonic acid | Trifluoroacetic anhydride, Pyridine | Substituted this compound | researchgate.net |
| Dehydration of Malonic Acid | Malonic acid | Phosphorus pentoxide (P₄O₁₀) | Carbon suboxide (not this compound) | wikipedia.org, libretexts.org |
Decomposition Mechanisms and Stability Analysis of Malonic Anhydrides
Unimolecular Decomposition Pathways: Cycloreversion
The primary decomposition pathway for malonic anhydrides is a unimolecular cycloreversion reaction. This process involves the breaking of the cyclic anhydride (B1165640) ring to yield two stable molecules: a ketene (B1206846) and carbon dioxide. researchgate.netacs.orgacs.org This decomposition is a concerted process, meaning that bond breaking and bond formation occur simultaneously. acs.org
The reaction is specifically classified as a [2s + 2a] cycloreversion. researchgate.netacs.org This designation refers to the stereochemical course of the reaction, where one component reacts suprafacially (on the same side) and the other antarafacially (on opposite sides). Computational studies support a twisted transition-state structure for this concerted mechanism. acs.org The low activation energy of this process is consistent with a concerted cycloreversion, where the energy gained from forming new bonds partially compensates for the energy required to break existing bonds. acs.org
Kinetic Parameters and Activation Energy Studies of Decomposition
Kinetic studies, often conducted using nuclear magnetic resonance (NMR) spectroscopy, have been crucial in understanding the decomposition rates of malonic anhydrides at various temperatures. acs.org These studies allow for the determination of key activation parameters that govern the reaction speed.
The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome for the decomposition to occur. Experimental measurements have revealed interesting trends in the decomposition of malonic anhydride and its methylated derivatives. acs.orgacs.org
For the parent this compound, the enthalpy of activation is approximately 14.2 ± 0.4 kcal/mol. acs.org Surprisingly, the introduction of a single methyl group to form methylthis compound lowers the enthalpy of activation to 12.6 kcal/mol, making it the fastest to decompose among the studied analogues. researchgate.netacs.org In contrast, dimethylthis compound exhibits a higher enthalpy of activation at 15.9 ± 0.2 kcal/mol, indicating it is the most stable of the three. acs.org These low enthalpy of activation values strongly support a concerted reaction mechanism, as a stepwise process involving the breaking of any single bond in the molecule would require a much higher energy input. acs.org
Table 1: Enthalpy of Activation for this compound Decomposition
| Compound | Enthalpy of Activation (ΔH‡) (kcal/mol) |
| This compound | 14.2 ± 0.4 acs.org |
| Methylthis compound | 12.6 researchgate.netacs.org |
| Dimethylthis compound | 15.9 ± 0.2 acs.org |
This interactive table provides a summary of the enthalpy of activation for different malonic anhydrides.
The entropy of activation (ΔS‡) provides insight into the degree of order or disorder in the transition state compared to the reactants. For the decomposition of malonic anhydrides, a negative entropy of activation has been observed. researchgate.netacs.org This indicates that the transition state is more highly organized and structured than the initial anhydride molecule. researchgate.netacs.org
This finding is consistent with the proposed concerted [2s + 2a] cycloreversion mechanism, which necessitates a specific, constrained geometry for the molecule as it proceeds through the transition state. researchgate.netacs.org The requirement for this ordered arrangement reduces the number of accessible molecular configurations, leading to a decrease in entropy.
Enthalpy of Activation in Decomposition Processes
Structural Influences on this compound Stability
The stability of malonic anhydrides is significantly influenced by the substituents on the carbon atom between the two carbonyl groups. As demonstrated by kinetic studies, the stability does not follow a simple linear trend with increasing methylation. acs.org
Computational Chemistry and Spectroscopic Characterization of Malonic Anhydrides
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic structure of malonic anhydride (B1165640) and its derivatives. Density Functional Theory (DFT) methods, such as B3LYP, have been employed to study the geometries and electronic properties of these compounds. scientific.netresearchgate.net For instance, calculations on the electronic transitions of maleic anhydride, a related cyclic anhydride, have helped in assigning observed spectral features to specific molecular orbitals. aip.org These computational approaches provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic behavior.
Theoretical Modeling of Reaction Mechanisms (e.g., Cycloreversion)
A key aspect of malonic anhydride chemistry is its thermal instability, leading to decomposition into a ketene (B1206846) and carbon dioxide. acs.orgnih.gov Computational modeling has been pivotal in understanding the mechanism of this decomposition, specifically the cycloreversion reaction. acs.orgresearchgate.net
Theoretical studies suggest that the decomposition of this compound proceeds via a concerted [2s + 2a] cycloreversion. acs.orgacs.org This mechanism involves a highly organized, twisted transition state, which is supported by a negative entropy of activation. nih.govacs.org Computations at the UBPW91/6-311+G(3df,2p) level, including zero-point energy, calculated a low activation energy of 22.98 kcal/mol for the parent this compound, indicating that C-O bond cleavage occurs before C-C bond cleavage. acs.org
Kinetic studies have revealed surprising substituent effects on the decomposition rate. While the dimethyl derivative is slightly more stable than the parent compound, the monomethyl derivative decomposes the fastest, with an enthalpy of activation of only 12.6 kcal/mol. acs.orgnih.gov Computational models have helped rationalize this non-linear dependence on methyl substitution by analyzing the transition-state structures. researchgate.net
Furthermore, DFT calculations have been used to explore other reaction pathways, such as the Diels-Alder reaction between maleic anhydride and various dienes. aip.orgresearchgate.net These studies have investigated whether the reaction is concerted or stepwise and have been used to predict potential fragmentation pathways. researchgate.net
Spectroscopic Confirmation of this compound Structure (IR, Raman)
The structural proof of the elusive monomeric this compound relied heavily on spectroscopic data, particularly infrared (IR) and Raman spectroscopy. acs.orgnih.gov The key vibrational modes confirming the cyclic anhydride structure include a strong IR absorption band around 1820 cm⁻¹ and a Raman band near 1947 cm⁻¹. acs.orgnih.govresearchgate.net These frequencies are characteristic of the carbonyl stretching vibrations in a strained four-membered ring system.
Comprehensive vibrational analyses of related molecules like maleic anhydride have been conducted using a combination of IR, Raman, and inelastic neutron scattering (INS) spectroscopies, supported by computational methods. acs.orgcapes.gov.bracs.org These studies provide a basis for assigning the fundamental vibrational frequencies of this compound and its derivatives. For instance, the significant splitting of the two carbonyl frequencies in anhydrides has been explained by an electronic mechanism. capes.gov.br The table below summarizes key spectroscopic data for this compound and related compounds.
| Compound | Spectroscopic Technique | Key Frequencies (cm⁻¹) | Reference |
| This compound | IR Absorption | 1820 | acs.orgnih.govresearchgate.net |
| This compound | Raman | 1947 | acs.orgnih.govresearchgate.net |
| Maleic Anhydride | IR | ~1780, ~1850 (carbonyls) | capes.gov.brresearchgate.net |
| Maleic Anhydride | Raman | Various fundamentals | acs.orgresearchgate.net |
Computational Predictions for Novel this compound Species
Computational chemistry is not only used to understand existing compounds but also to predict the properties and viability of novel this compound derivatives. By modifying the core structure with different functional groups, researchers can computationally screen for molecules with desired characteristics.
For example, a new class of liquid crystalline materials based on maleic anhydride has been synthesized and studied, with computational methods aiding in the understanding of their mesomorphic and optical properties. nih.gov The insertion of the heterocyclic maleic anhydride moiety was found to influence the stability and range of the liquid crystalline phase. nih.gov
In another study, novel N-(substituted) sulfonyl carboxamides containing a pyrrolidine-2,5-dione moiety were designed and their properties predicted using DFT calculations before synthesis. tandfonline.com These computational predictions help in targeting synthetic efforts towards molecules with specific electronic and, potentially, biological activities. Furthermore, computational studies have explored the potential of this compound derivatives in the synthesis of new penicillin and cephalosporin (B10832234) analogues. acs.org
Reactivity and Derivatization Chemistry of Malonic Anhydrides
Ring-Opening Reactions for Malonic Acid Derivatives
Malonic anhydride (B1165640), also known as oxetane-2,4-dione, possesses a strained four-membered ring that is susceptible to cleavage by various reagents, leading to the formation of a range of malonic acid derivatives. google.com This reactivity is a cornerstone of its utility in organic synthesis. The instability of the malonic anhydride ring facilitates these transformations, which often proceed under mild conditions. google.com
The hydrolysis of this compound with water readily cleaves the anhydride bond to produce malonic acid. google.com This reaction is a straightforward method for generating the parent dicarboxylic acid. Similarly, substituted malonic anhydrides can be hydrolyzed to their corresponding substituted malonic acids. google.com
A significant application of this compound's ring-opening chemistry is the synthesis of mono-substituted malonic acid half-oxyesters (SMAHOs). beilstein-journals.org These compounds are valuable intermediates in various synthetic pathways. One common route to SMAHOs involves the reaction of a substituted this compound with an alcohol. beilstein-journals.org This process allows for the introduction of diverse ester functionalities. beilstein-journals.org
The reaction of this compound with a derivatizing agent, such as water, can be carried out after the in situ formation of the anhydride, for instance, through the ozonolysis of ketene (B1206846) dimers. google.com This one-pot approach allows the unstable anhydride to be immediately converted to a more stable derivative. google.com The yields for these derivatization reactions are typically high, often ranging from 70% to nearly 100%. google.com
Reactions with Nucleophilic Reagents (Alcohols, Phenols, Amines)
This compound readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, via nucleophilic acyl substitution. fiveable.melibretexts.org These reactions proceed through the attack of the nucleophile on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. fiveable.mepearson.com This intermediate then collapses, cleaving the anhydride ring and forming the acylated product and a carboxylate leaving group. fiveable.mepearson.com
The reaction with alcohols, known as alcoholysis, produces monoesters of malonic acid. google.comlibretexts.org This reaction is a facile process due to the strained nature of the four-membered ring. google.com For example, reacting this compound with an alcohol yields the corresponding monoester and a molecule of carboxylic acid. libretexts.org The use of a base like pyridine (B92270) can help to neutralize the carboxylic acid byproduct. wikipedia.org The reaction of equimolar amounts of trans,trans-2,4-hexadien-1-ol (B92815) and maleic anhydride in refluxing toluene (B28343) leads to an intramolecular cleavage of the intermediate anhydride by the alcohol, forming a lactone and a carboxylic acid. ens-lyon.fr
Similarly, phenols can react with this compound to form phenyl esters, although sometimes requiring basic conditions or catalysts. fiveable.me
Amines, being strong nucleophiles, react readily with this compound to form monoamides. google.comfiveable.me Both primary and secondary amines are effective in this reaction. fiveable.me The product of the reaction is a stable amide, and like in alcoholysis, a carboxylate is formed as a byproduct. libretexts.orglibretexts.org The use of an excess of the amine can serve to neutralize the carboxylic acid formed during the reaction.
| Nucleophile | Product Type | General Reaction Conditions |
| Alcohols | Monoester | Mild, often with a base (e.g., pyridine) to neutralize the carboxylic acid byproduct. google.comlibretexts.orgwikipedia.org |
| Phenols | Monoester | May require basic conditions or a catalyst. fiveable.me |
| Amines (Primary/Secondary) | Monoamide | Readily occurs, often with excess amine to neutralize the byproduct. google.comfiveable.me |
In Situ Generation and Trapping of Ketene Intermediates
This compound is known to be unstable, and upon heating, it can decompose to form carbon dioxide and a ketene. google.com This property allows for the in situ generation of ketenes, which are highly reactive intermediates that can be trapped by various reagents. Ketenes are often generated from precursors like acyl chlorides or carboxylic acids. mdpi.comscripps.edu
The thermal decomposition of this compound provides a route to ketene under specific conditions. These in situ generated ketenes are valuable in cycloaddition reactions. For instance, they can react with imines in a [2+2] cycloaddition to form β-lactams (azetidin-2-ones), a core structure in many antibiotic compounds. mdpi.com
The generation of ketenes from malonic acid derivatives can also be achieved through other methods, such as the Wolff rearrangement of α-diazoketones, which can be initiated photochemically. researchgate.net The resulting ketene can then be trapped by a nucleophile. researchgate.net Another method involves the thermolysis of alkoxyalkynes, where the generated ketene can be trapped by amines or alcohols to produce amides and esters, respectively. researchgate.net
The trapping of these transient ketene intermediates is a key strategy in synthesis. For example, the reaction of a ketene generated in situ with an alcohol in the presence of a tertiary amine catalyst can lead to the formation of an ester. researchgate.net Similarly, trapping with an amine yields an amide. researchgate.net
Applications in Building Block Synthesis
This compound and its derivatives are fundamental building blocks in organic synthesis, providing access to a wide array of more complex molecules. researchgate.net The reactivity of the anhydride and its ability to be converted into various functional groups make it a valuable precursor.
Malonic acid itself, derived from the hydrolysis of this compound, is a versatile building block. atamankimya.com It can be used to produce polyesters and alkyd resins, which have applications in coatings. atamankimya.com Furthermore, malonic acid is a precursor for the synthesis of other important chemicals, including flavors, fragrances, and pharmaceuticals. atamankimya.com For instance, it is used in the preparation of cinnamic acid, an anti-inflammatory agent, and is a starting material for vitamins B1 and B6. atamankimya.com
The esters of malonic acid, readily synthesized from this compound, are crucial reagents in malonic ester synthesis, a classic method for preparing carboxylic acids. atamankimya.com The methylene (B1212753) group flanked by two carbonyls is acidic and can be easily deprotonated and then alkylated, allowing for the introduction of various side chains. atamankimya.com
Derivatives of this compound, such as Meldrum's acid, are also important synthetic intermediates. beilstein-journals.orgatamankimya.com Meldrum's acid can be alkylated and then undergo ring-opening with an alcohol to produce mono-substituted malonic acid half-oxyesters (SMAHOs), which are valuable pronucleophiles. beilstein-journals.org
The rich chemistry of this compound allows it to be a key component in the synthesis of polymers and resins. alphachem.bizacs.org For example, it can be used in the production of unsaturated polyester (B1180765) resins. alphachem.bizacs.org
| Derivative | Application in Synthesis |
| Malonic Acid | Precursor for polyesters, alkyd resins, flavors, fragrances, and pharmaceuticals. atamankimya.com |
| Malonic Esters | Key reagents in malonic ester synthesis for the preparation of carboxylic acids. atamankimya.com |
| Meldrum's Acid | Intermediate for the synthesis of mono-substituted malonic acid half-oxyesters (SMAHOs). beilstein-journals.orgatamankimya.com |
| Polymers/Resins | Building block for unsaturated polyester resins. alphachem.bizacs.org |
Advanced Research Directions and Interdisciplinary Context
Strategies for Enhanced Stability and Controlled Reactivity
A primary hurdle in the study of malonic anhydride (B1165640) is its limited stability. The parent compound is known to be unstable, undergoing decomposition at temperatures at or below 0°C. acs.orgresearchgate.net In some cases, partial decomposition has been observed in under an hour at temperatures as low as -30°C. google.com The decomposition pathway involves a cycloreversion to produce carbon dioxide and a ketene (B1206846), a highly reactive species in its own right. acs.orggoogle.com This inherent instability necessitates that reactions involving malonic anhydride are often carried out in situ at low temperatures, immediately following its synthesis from precursors like ketene dimers. google.com
Current and future research strategies to mitigate this instability and control the compound's potent reactivity focus on several key areas:
Substitution: The introduction of substituents onto the ring structure is a proven method for modifying stability. The dimethyl derivative, 3,3-dimethyl-oxetane-2,4-dione, is notably more stable than the parent compound, although it still undergoes decomposition near 10°C. google.com Kinetic studies have surprisingly shown that monomethylthis compound decomposes faster than both the unsubstituted and dimethylated versions, indicating a complex relationship between substitution and stability that warrants further investigation. acs.orgresearchgate.net Computational studies suggest this is due to a concerted [2s + 2a] cycloreversion mechanism that is sensitive to the transition state's organization. acs.org
In-situ Derivatization: A practical approach to harnessing the reactivity of this compound is to convert it immediately into more stable derivatives. The facile reaction of the four-membered ring with nucleophiles like water, alcohols, or amines to form stable malonic acids, monoesters, or monoamides, respectively, is a well-established strategy. google.com This allows the core malonic structure to be incorporated into other molecules without isolating the unstable anhydride intermediate.
Polymer Encapsulation: Drawing inspiration from materials science, another potential strategy is the encapsulation of this compound within a polymer matrix. This approach could physically constrain the molecule, hindering the conformational changes required for decomposition and protecting it from external reactants. Research on poly(maleic anhydride-alt-1-octadecene) has shown that polymer adducts can enhance the stability of other chemical species. scirp.org
Development of Functionalized this compound Precursors
The synthesis of this compound and its derivatives is intrinsically linked to the development of suitable precursors. The first successful synthesis of monomeric this compound was achieved via the ozonolysis of diketene (B1670635). acs.org This points to ketenes and their dimers as a critical class of precursors.
A significant advancement in this area involves the synthesis of substituted malonic anhydrides from the enol-lactone dimers of corresponding ketenes. This method allows for the introduction of a wide variety of functional groups into the final anhydride structure. The substituents, which can be alkyl, cycloalkyl, or aryl groups, are present on the ketene precursor and are carried through the ozonolysis reaction. google.com This opens a pathway to a diverse library of this compound derivatives with potentially tuned stability and reactivity.
| Substituent (R, R') on Ketene Precursor | Resulting this compound Derivative | Potential Properties |
|---|---|---|
| Hydrogen (H) | This compound (Oxetane-2,4-dione) | Highly reactive, unstable |
| Methyl (CH₃) | Dimethylthis compound | Enhanced thermal stability compared to parent |
| Alkyl (C₁ to C₂₀) | Dialkylmalonic Anhydrides | Modified solubility, steric hindrance |
| Cycloalkyl (C₃ to C₈) | Cycloalkyl-spiro-malonic Anhydrides | Rigid structures, altered ring strain |
| Carbocyclic Aryl (e.g., Phenyl) | Diarylmalonic Anhydrides | Electronic effects, potential for further functionalization |
Beyond direct synthesis, research into synthetic equivalents provides an alternative route. For example, diethyl mesoxalate has been explored as a synthetic equivalent of an α,α-dicationic acetic acid, enabling the formation of tetrafunctionalized methanes that serve as precursors to complex molecules like unnatural amino acids. This type of research, while not directly producing this compound, expands the synthetic toolkit for related malonate structures and could inspire new precursor strategies.
Potential in Polymerization Chemistry
The application of this compound in polymerization is a largely untapped field, primarily due to its thermal instability, which favors decomposition over polymerization. acs.orggoogle.com However, its structural features, particularly the strained four-membered ring, suggest significant potential if the stability challenges can be overcome.
The field of polymer chemistry provides context through the extensive study of the related, more stable, maleic anhydride. Maleic anhydride is a versatile monomer used in free-radical copolymerizations and can even be homopolymerized under specific conditions. ajchem-a.com Copolymers of maleic anhydride with monomers like methyl methacrylate (B99206) or styrene (B11656) are of significant industrial and academic interest. ajchem-a.comresearchgate.net
For this compound, several hypothetical polymerization pathways could be envisioned:
Ring-Opening Polymerization (ROP): The high strain energy of the oxetane-2,4-dione ring makes it a theoretical candidate for ROP. If initiated, this could lead to the formation of poly(malonic acid anhydride) or related polyesters, offering a route to functional polymers with a high density of carboxylic acid groups after hydrolysis. The development of catalysts that can operate at the low temperatures required to keep the monomer intact would be a critical research goal. Studies on the ROP of other oxetanes have shown that various catalysts, including clays (B1170129) and cationic initiators, can be effective. researchgate.netradtech.org
Polymerization of Stabilized Derivatives: The functionalized malonic anhydrides discussed in section 6.2 could serve as viable monomers. Bulky substituents might further increase the ring strain while providing enhanced stability, potentially creating a "sweet spot" for controlled ROP.
Copolymerization: Anionic ring-opening alternating copolymerization of oxetanes with other cyclic anhydrides is a known process. radtech.org A similar strategy could potentially incorporate stabilized this compound units into polyester (B1180765) chains, precisely tailoring the polymer backbone.
The primary competing reaction, decomposition to ketene and CO₂, presents a unique challenge. However, it also suggests an alternative path where this compound serves as an in-situ source of ketene for polymerization, a distinct but related avenue for future exploration.
Future Theoretical and Experimental Synergy in this compound Studies
Given the experimental difficulties associated with handling this compound, a synergistic approach combining theoretical and experimental methods is essential for advancing our understanding. Computational chemistry has already been pivotal in rationalizing the unexpected decomposition kinetics of substituted malonic anhydrides. acs.orgresearchgate.net This synergy is well-established in the study of maleic anhydride, where combined approaches have elucidated reaction mechanisms, stereoselectivity, and thermochemical properties. acs.orgcore.ac.ukarkat-usa.org
Future research on this compound will depend heavily on this integrated strategy:
Predicting Stability and Reactivity: Theoretical methods, such as Density Functional Theory (DFT), can be employed to predict the stability and electronic properties of novel, substituted malonic anhydrides before attempting their synthesis. escholarship.org This computational screening can guide experimental efforts toward the most promising candidates for stable, yet reactive, monomers.
Elucidating Reaction Mechanisms: The mechanism of this compound's decomposition and its potential polymerization pathways can be mapped out using computational modeling. researchgate.net Calculating transition state energies can help identify the most favorable reaction conditions (temperature, solvent, catalyst) to favor polymerization over decomposition.
Interpreting Spectroscopic Data: this compound was first definitively identified through its characteristic infrared and Raman spectra, guided by model studies. acs.org Future experimental work using advanced techniques like matrix isolation spectroscopy can trap and analyze this transient molecule. High-level computational methods can predict vibrational frequencies with high accuracy, providing the "fingerprints" necessary to identify and characterize the compound and its reaction intermediates in complex experimental setups.
| Research Goal | Theoretical Method | Experimental Technique |
|---|---|---|
| Identify stable derivatives | Density Functional Theory (DFT) for energy calculations | Organic synthesis of targeted substituted anhydrides |
| Understand decomposition pathway | Transition state searching (e.g., QST2/3), Intrinsic Reaction Coordinate (IRC) analysis | Kinetic studies via NMR spectroscopy, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| Characterize transient species | Calculation of vibrational spectra (IR, Raman) and NMR chemical shifts | Matrix Isolation FT-IR and Raman Spectroscopy, Cryogenic NMR |
| Develop polymerization catalysts | Modeling of catalyst-monomer interactions and reaction energy profiles | Catalyst screening and polymerization trials at low temperatures, Gel Permeation Chromatography (GPC) |
By leveraging the predictive power of theoretical chemistry to guide targeted experiments, researchers can overcome the challenges posed by this compound's instability and unlock its potential in synthesis and materials science.
Q & A
Basic: What are the primary synthetic routes for malonic anhydride, and what challenges are associated with its isolation?
Answer: this compound is synthesized via dehydration of malonic acid using agents like phosphorus pentoxide (P₂O₅). However, isolation is challenging due to its thermal instability, which leads to decomposition into ketenes and CO₂ even at room temperature . Early methods produced oligomers or cyclic dimers instead of monomeric anhydrides . Modern approaches employ ozonolysis of ketene dimers at low temperatures (-78°C) to stabilize the product . Key validation steps include IR spectroscopy (characteristic carbonyl bands at 1830–1940 cm⁻¹) and ¹³C NMR (≈160 ppm for monomeric anhydrides) .
Basic: How does this compound participate in biochemical pathways, such as fatty acid biosynthesis?
Answer: While this compound itself is not directly involved, its precursor, malonic acid, is enzymatically converted to malonyl-CoA. This serves as a critical two-carbon donor in fatty acid elongation, catalyzed by acetyl-CoA carboxylase . Researchers studying lipid metabolism often use malonate (a competitive inhibitor of succinate dehydrogenase) to probe mitochondrial dysfunction .
Advanced: Why does dimethylthis compound exhibit slower decomposition kinetics than the parent compound despite increased steric bulk?
Answer: Decomposition follows a concerted mechanism with a Möbius-aromatic transition state, where steric effects are secondary to electronic stabilization. Experimental activation enthalpies (ΔH‡) are 14.2 ± 0.4 kcal/mol (parent) vs. 15.9 ± 0.2 kcal/mol (dimethyl derivative) . Computational studies (UBPW91/6-311+G(3df,2p)) reveal a twisted transition state geometry, where methyl groups reduce strain in the cycloreversion step .
Advanced: What methodological considerations are critical when using malonic acid-acetic anhydride (MAAA) reagents in fluorimetric assays?
Answer:
- Reagent Preparation: Dissolve 1 g malonic acid in 10 mL acetic anhydride; use within 7 hours to avoid hydrolysis .
- Optimization: Use 3 mL of 10% MAAA reagent and heat at 80°C for maximum fluorescence intensity .
- Robustness: Maintain anhydrous conditions (evaporate aqueous samples with ethanol) and validate with tertiary amine catalysts (e.g., pyridine) to enhance reaction specificity .
Advanced: How can researchers validate the formation of monomeric this compound given its propensity for oligomerization?
Answer:
- IR Spectroscopy: Monomeric anhydrides show distinct carbonyl bands at 1830–1940 cm⁻¹, while oligomers exhibit lower frequencies (1760–1824 cm⁻¹) .
- ¹³C NMR: Monomers resonate near 160 ppm, compared to ~155 ppm for strained cyclic anhydrides (e.g., furan-based derivatives) .
- Thermal Stability Tests: Monitor decomposition kinetics via variable-temperature NMR (0–30°C range) to confirm half-life and activation parameters .
Advanced: How does the acidity of this compound influence its reactivity in nucleophilic substitutions?
Answer: The calculated pKa of this compound is 7.3, but its conjugate base is prone to decomposition. Nucleophilic substitutions require careful base selection (e.g., hindered amines) to avoid autocatalytic decomposition pathways. For example, alkynolate intermediates may react with anhydride, accelerating degradation .
Advanced: How should researchers address discrepancies between experimental and computed activation energies for decomposition?
Answer:
- Model Refinement: Re-evaluate computational methods (e.g., hybrid functionals or solvent effects) to better approximate transition states .
- Experimental Validation: Use isotopically labeled substrates (e.g., ¹³C-malonic anhydride) to track bond cleavage via mass spectrometry .
- Literature Reconciliation: Cross-reference decomposition rates with historical data (e.g., Diels’ 1906 studies on carbon suboxide formation) to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
